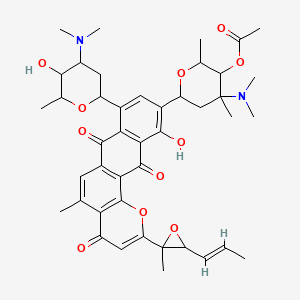

Pluramycin A

Description

Deoxyaminosugar Moieties (e.g., D-Angolosamine, N,N-Dimethyl-L-Vancosamine)

Attached to the D-ring of the tetracyclic chromophore are two specialized deoxyaminosugar moieties. chem-station.comwikipedia.org These sugars are crucial for the molecule's biological activity, playing a key role in the sequence-specific recognition of DNA. chem-station.comclockss.org The two sugars present in Pluramycin A are:

D-Angolosamine : This carbohydrate is attached as the E-ring sugar. chem-station.comwikipedia.org

N,N-Dimethyl-L-Vancosamine : This is the N,N-dimethyl derivative of vancosamine (B1196374) and constitutes the F-ring sugar of the molecule. chem-station.comwikipedia.org

The presence and specific nature of these amino sugars are distinguishing features of the pluramycin class of antibiotics. clockss.org

Conformational Analysis and Stereochemical Considerations

The complex structure of this compound includes multiple chiral centers, leading to a specific three-dimensional conformation that is essential for its biological function. nih.govnih.gov The absolute stereochemistry of the constituent sugars in the closely related compound, kidamycin (B1673636), was determined to be D-angolosamine at the C8 position and N,N-dimethyl-L-vancosamine at the C10 position through X-ray diffraction analysis, which provided a basis for the structural elucidation of other pluramycins. clockss.org

A key stereochemical variable within the pluramycin family is the anomeric configuration (α or β) of the N,N-dimethyl-L-vancosamine C-glycoside. clockss.org The α-L-anomer is known to be thermodynamically less stable than the corresponding β-anomer. clockss.org This instability presents a significant challenge in synthetic chemistry, as the conditions required for creating the C-glycosidic bond can inadvertently lead to anomerization (conversion from one anomer to the other). clockss.org The precise spatial arrangement of the sugar moieties and the chromophore is critical for effective binding and intercalation with the DNA target. clockss.org

| Structural Feature | Description | Significance |

|---|---|---|

| Core Chromophore | Tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione | Planar system that intercalates into DNA. chem-station.comwikipedia.orgnih.gov |

| Sugar Moiety 1 (E-ring) | D-Angolosamine | Involved in DNA sequence recognition. chem-station.comwikipedia.orgclockss.org |

| Sugar Moiety 2 (F-ring) | N,N-Dimethyl-L-Vancosamine | Involved in DNA sequence recognition. chem-station.comwikipedia.orgclockss.org |

| Glycosidic Linkage | C-Aryl Glycosidic Bonds | Provides high chemical stability to the molecule. chem-station.comwikipedia.org |

| Key Stereochemistry | Multiple chiral centers; α/β anomerism at the L-vancosamine linkage. | Determines 3D shape for DNA binding; α-anomer is less stable. clockss.org |

Structural Lability and Degradation Pathways in Research Contexts

The primary area of structural lability in this compound, particularly relevant in synthetic and research settings, concerns the anomeric center of the C-glycosidic bonds. clockss.org While the C-C bond itself is robust, the stereochemistry can be susceptible to change under certain conditions. Specifically, the use of Lewis acids, which are often employed in synthetic routes to form C-aryl glycosides, can induce equilibration between the α and β anomers of the N,N-dimethyl-L-vancosamine moiety. clockss.org

Research has shown that the thermodynamically less stable α-anomer can be converted to the more stable β-anomer under these acidic conditions. clockss.org This potential for anomerization means that synthetic strategies must be carefully designed to control the stereochemical outcome and avoid conditions that could lead to the formation of an undesired epimer. clockss.org This lability is a critical consideration for maintaining the structural integrity and biological activity of the target molecule during its chemical synthesis and handling. clockss.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C43H52N2O11 | wikipedia.orgnih.gov |

| Molecular Weight | 772.9 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 13 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

Properties

CAS No. |

11016-27-6 |

|---|---|

Molecular Formula |

C43H52N2O11 |

Molecular Weight |

772.9 g/mol |

IUPAC Name |

[4-(dimethylamino)-6-[8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate |

InChI |

InChI=1S/C43H52N2O11/c1-12-13-30-43(7,56-30)31-17-27(47)32-19(2)14-25-34(40(32)55-31)39(51)35-33(38(25)50)23(28-16-26(44(8)9)36(48)20(3)52-28)15-24(37(35)49)29-18-42(6,45(10)11)41(21(4)53-29)54-22(5)46/h12-15,17,20-21,26,28-30,36,41,48-49H,16,18H2,1-11H3/b13-12+ |

InChI Key |

BQCHGWYGWQEMTJ-OUKQBFOZSA-N |

SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O |

Isomeric SMILES |

C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O |

Canonical SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O |

Synonyms |

pluramycin |

Origin of Product |

United States |

Origin and Taxonomic Characterization

Molecular Formula and Weight

The molecular formula of Pluramycin A is C43H52N2O11, and its molecular weight is 772.89 g/mol .

| Property | Value |

| Molecular Formula | C43H52N2O11 |

| Molecular Weight | 772.89 g/mol |

| CAS Number | 11016-27-6 |

| IUPAC Name | [4-(dimethylamino)-6-[8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate (B1210297) |

Key Structural Features

This compound possesses a distinctive tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione aglycone core. This planar aromatic system is crucial for its primary biological activity. Attached to this core are two deoxysugar moieties, D-angolosamine and N,N-dimethyl-L-vancosamine, linked via C-glycosidic bonds. This type of linkage, where the sugar is directly attached to the aglycone by a carbon-carbon bond, is a hallmark of the pluramycin family and contributes to the molecule's stability and biological function. The presence of these amino sugars is critical for the molecule's interaction with DNA.

Biological Activity

Mechanism of Action

The biological activity of this compound stems from its ability to bind to DNA through a process of intercalation. The planar tetracyclic chromophore of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation is stabilized by the interactions of the two amino sugar side chains, which lie in the minor groove of the DNA.

In addition to intercalation, some pluramycins that possess an epoxide group, can also alkylate DNA. This covalent modification, typically at the N7 position of guanine (B1146940) bases, leads to the formation of DNA adducts. The combination of intercalation and alkylation results in significant distortion of the DNA structure, which in turn inhibits the processes of DNA replication and transcription. This disruption of nucleic acid biosynthesis is the primary basis for its cytotoxic effects against rapidly proliferating cancer cells.

Antitumor Effects

This compound has demonstrated significant in vitro and in vivo antitumor activity against a range of cancer cell lines. Its ability to inhibit DNA and RNA synthesis makes it a potent cytotoxic agent. Research has shown that pluramycins can induce apoptosis (programmed cell death) in cancer cells. The sequence-selective nature of its DNA binding and alkylation contributes to its targeted effects. The unique mode of DNA recognition, involving interactions in both the major and minor grooves, sets it apart from other DNA-interactive agents.

Biosynthesis and Pathway Elucidation

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for the synthesis of pluramycin-type antibiotics, including Pluramycin A, is encoded within a dedicated biosynthetic gene cluster (BGC). frontiersin.orgnih.govnih.gov In the kidamycin-producing strain Streptomyces sp. W2061, a close relative of this compound, the identified BGC, termed 'kid', contains all the necessary genes for the production of the angucycline core, the deoxysugar moieties, and the subsequent glycosylation events. frontiersin.orgnih.gov

This comprehensive gene cluster includes genes for a hybrid type I/type II polyketide synthase (PKS) system responsible for the aglycone backbone, as well as genes encoding for the biosynthesis of nucleotidyl-activated aminosugars and the glycosyltransferases that attach them to the core structure. frontiersin.orgnih.govresearchgate.net Specifically, the kid BGC from Streptomyces sp. W2061 has been shown to have a similar gene composition and organization to the well-studied hedamycin (B78663) BGC. researchgate.net The identification and sequencing of these BGCs are foundational to understanding the biosynthetic logic and for enabling pathway engineering efforts. asm.orgmdpi.combiorxiv.org

Polyketide Synthase (PKS) Mechanisms in Core Aglycone Formation

The formation of the characteristic angucycline aglycone of this compound is orchestrated by a sophisticated hybrid type I/type II polyketide synthase (PKS) system. frontiersin.orgnih.govresearchgate.net This is a relatively rare mechanism in bacterial PKSs. The process begins with the synthesis of a non-acetate starter unit, a hexadienyl group, by an iterative type I PKS. researchgate.netfrontiersin.org This starter unit then primes a type II PKS system, which carries out the subsequent chain elongation steps. researchgate.netfrontiersin.org

In the closely related hedamycin biosynthesis, the minimal type II PKS consists of the ketosynthase (KSα), chain length factor (CLF), and acyl carrier protein (ACP). mdpi.com This system processes nine molecules of malonyl-CoA to form a dodecaketide backbone. mdpi.com The resulting polyketide chain undergoes a series of modifications including ketoreduction, aromatization, and cyclization to yield the final aglycone structure. mdpi.com In the kidamycin (B1673636) BGC, the loading module of the PKS, Kid13, is a ketosynthase-like decarboxylase (KSQ)-type with unusual dual acyltransferase (AT) domains, highlighting the complexity of starter unit incorporation. researchgate.netresearchgate.net

Glycosyltransferase (GT) Activities and Regiospecificity

A defining feature of this compound is the presence of two distinct deoxysugar moieties, D-angolosamine and N,N-dimethyl-L-vancosamine, attached to the angucycline core via stable C-C bonds. chem-station.comnih.gov This di-C-glycosylation is a critical determinant of the molecule's biological activity. frontiersin.org The attachment of these sugars is catalyzed by a pair of highly specific C-glycosyltransferases (C-GTs). frontiersin.orgnih.gov

Kid7 and Kid21 Glycosyltransferases

In the kidamycin BGC, two key glycosyltransferase-encoding genes, kid7 and kid21, have been identified. frontiersin.orgnih.govnih.gov Through gene inactivation studies, the specific roles of the enzymes they encode have been elucidated. frontiersin.orgnih.gov Kid7 has been identified as the N,N-dimethylvancosamine C-GT, while Kid21 functions as the anglosamine C-GT. frontiersin.org Despite both showing homology to the anglosamine C-GT from medermycin (B3063182) biosynthesis, they exhibit strict substrate and regiospecificity. frontiersin.org Disruption of the kid7 gene results in the accumulation of the aglycone, while inactivation of kid21 leads to the production of a mono-C-glycosylated intermediate. researchgate.net

Sequential Di-C-Glycosylation Steps

Research has revealed a strictly ordered sequence for the di-C-glycosylation of the pluramycin core. frontiersin.orgnih.govnih.gov The first glycosylation event is catalyzed by Kid7, which attaches N,N-dimethylvancosamine to the C10 position of the angucycline aglycone. frontiersin.orgnih.govnih.gov Following this initial modification, Kid21 acts on the newly formed mono-C-glycosylated intermediate, transferring an anglosamine moiety to the C8 position. frontiersin.orgnih.govnih.gov This sequential process ensures the precise assembly of the final di-C-glycosylated structure. frontiersin.org

Methyltransferase Activities (e.g., Kid4, Kid9, Kid24)

The biosynthesis of the deoxysugar moieties themselves involves a series of enzymatic modifications, including the action of methyltransferases. frontiersin.orgnih.govnih.gov The kidamycin BGC contains three methyltransferase genes, kid4, kid9, and kid24, which have been shown to be involved in the biosynthesis of N,N-dimethylvancosamine and anglosamine. frontiersin.orgnih.govnih.gov

Gene inactivation experiments have confirmed that Kid4 and Kid9 are involved in the biosynthesis of N,N-dimethylvancosamine, while Kid24 participates in the anglosamine biosynthetic pathway. frontiersin.orgnih.gov Interestingly, the genomic location of these methyltransferase genes appears to be correlated with the glycosyltransferases they support; kid4 and kid9 are located near the N,N-dimethylvancosamine C-GT gene (kid7), and kid24 is a neighbor of the anglosamine C-GT gene (kid21). frontiersin.orgnih.gov

Enzyme Engineering and Pathway Diversification Approaches

The elucidation of the this compound biosynthetic pathway, including the identification and characterization of its key enzymes, opens up exciting possibilities for enzyme engineering and pathway diversification. frontiersin.orggoogle.comgoogle.com The modular nature of PKS and the specificity of glycosyltransferases and methyltransferases provide multiple targets for modification.

By engineering these enzymes, it is possible to generate novel pluramycin analogs with altered glycosylation patterns or modified aglycone structures. frontiersin.org For instance, the substrate flexibility of the glycosyltransferases could be exploited to attach different sugar moieties, potentially leading to compounds with improved therapeutic properties. frontiersin.orgnih.gov The generation of aglycone and mono-C-glycosylated intermediates through gene inactivation provides valuable substrates for the development of synthetic and semi-synthetic derivatives. frontiersin.orgnih.govnih.gov These approaches hold significant promise for the future development of new and more effective antitumor agents based on the pluramycin scaffold. frontiersin.org

Molecular and Cellular Mechanism of Action

DNA Interaction and Modification

The interaction of Pluramycin A with DNA is a sophisticated process characterized by a dual mechanism of action. This involves the non-covalent intercalation of its planar ring system into the DNA structure, followed by a covalent reaction that permanently modifies the DNA base. encyclopedia.pubmdpi.com

This compound possesses a planar tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core, which facilitates its insertion between the base pairs of the DNA double helix. wikipedia.orgencyclopedia.pub This intercalation is a critical first step, positioning the reactive moieties of the molecule in close proximity to the DNA bases. researchgate.net The process is further stabilized by the molecule's carbohydrate residues, which are positioned in both the major and minor grooves of the DNA helix. researchgate.netnih.gov Specifically, the two deoxyaminosugar groups, D-angolosamine and N,N-dimethyl-L-vancosamine, play a pivotal role in this interaction and in the subsequent sequence recognition. wikipedia.org This mode of binding, where a ligand threads through the DNA, requires a transient disruption of the base pair stacking, a process that highlights the flexibility of the DNA structure. annualreviews.org

A key feature of this compound's mechanism is its ability to form a covalent bond with DNA through alkylation. encyclopedia.pub This reaction is mediated by the epoxide ring present in its structure. encyclopedia.pubmdpi.com Following intercalation, the epoxide group is positioned to react with the N7 atom of guanine (B1146940) residues in the major groove of the DNA. nih.govpnas.org This nucleophilic attack by the guanine N7 on the electrophilic epoxide results in the opening of the epoxide ring and the formation of a stable, covalent pluramycin-DNA adduct. encyclopedia.pubmdpi.com This alkylation event creates a permanent lesion on the DNA. nih.gov

The interaction of this compound with DNA is not random; it exhibits a degree of sequence specificity. The alkylation preferentially occurs at guanine residues. researchgate.net Studies on structurally similar pluramycins, such as hedamycin (B78663) and altromycin B, have provided significant insights into this specificity. researchgate.net Thermal cleavage assays have demonstrated a preference for alkylation at guanine residues within a 5'-PyG* sequence, where "Py" represents a pyrimidine (B1678525) (cytosine or thymine) and G* is the site of alkylation. researchgate.net For instance, hedamycin has shown preferential binding to 5'-CGT and 5'-TGT sequences. rcsb.orgnih.gov This sequence selectivity is thought to be guided by the carbohydrate moieties, which make specific contacts within the DNA grooves, thereby "steering" the epoxide group towards a reactive guanine. researchgate.net The interactions of the sugar residues in both the major and minor grooves are transmitted through the intercalated chromophore to precisely align the epoxide for the sequence-selective alkylation. researchgate.net

Table 1: DNA Binding and Alkylation Characteristics of Pluramycin-Family Antibiotics

| Feature | Description | Supporting Findings |

| Binding Mode | Dual mechanism: Intercalation and covalent alkylation. | The anthraquinone (B42736) ring intercalates, while the epoxide group alkylates guanine. encyclopedia.pubmdpi.com |

| Intercalation | The planar chromophore inserts between DNA base pairs. | Stabilized by carbohydrate residues in both major and minor grooves. researchgate.netnih.gov |

| Alkylation Site | Covalent bond formation at the N7 position of guanine. | The epoxide ring is attacked by the N7 of guanine, forming a DNA adduct. encyclopedia.pubpnas.org |

| Sequence Specificity | Preferential binding to specific DNA sequences. | Observed preference for 5'-PyG* sequences, such as 5'-CGT and 5'-TGT. researchgate.netrcsb.orgnih.gov |

Induction of DNA Strand Cleavage

The formation of the covalent adduct between this compound and guanine destabilizes the N-glycosidic bond of the modified base. This leads to depurination, creating an abasic site in the DNA strand. pnas.org These abasic sites are labile and can subsequently lead to the cleavage of the phosphodiester backbone, resulting in single-strand breaks in the DNA. nih.govoup.com This DNA strand scission is a significant consequence of the initial alkylation event and contributes to the compound's cytotoxic effects. oup.com

Inhibition of Nucleic Acid Synthesis

The physical and chemical modifications to the DNA template by this compound have profound consequences for cellular processes that rely on DNA as a template.

This compound is a potent inhibitor of nucleic acid synthesis. wikipedia.orgoup.com By binding to the DNA template, it creates a roadblock that physically obstructs the progression of DNA polymerase. oup.comoup.com This inhibition is competitive with the DNA template, meaning that increasing the amount of DNA can reverse the inhibitory effect. oup.comoup.com The presence of pluramycin-DNA adducts effectively stalls the replication machinery, thereby inhibiting DNA synthesis. Studies in cell-free systems have confirmed that this compound inhibits the DNA polymerase reaction, with DNA synthesis being slightly more susceptible to inhibition than RNA synthesis. oup.comoup.com This inhibition of DNA polymerase is a direct result of the drug's interaction with the DNA template. oup.comnih.gov

RNA Polymerase Inhibition and Transcription Elongation Interference

This compound is a potent inhibitor of nucleic acid biosynthesis. wikipedia.orgacs.org Studies on the related compound, neopluramycin, have shown that it effectively inhibits both in vivo and in vitro transcription. nih.gov The primary mechanism of this inhibition is the interference with the elongation step of the RNA polymerase reaction. nih.gov When this compound is present, the synthesized RNA molecules are notably smaller, which is consistent with a disruption of the elongation process rather than initiation. nih.gov This inhibition of RNA synthesis occurs as a consequence of this compound binding to the DNA template, which serves as a physical barrier to the progression of RNA polymerase along the DNA strand. nih.govresearchgate.net Research on hedamycin, another pluramycin-class antibiotic, confirms that RNA synthesis is significantly blocked, although at concentrations higher than those needed to inhibit DNA synthesis. aacrjournals.org

Modulation of Gene Regulation and Transcription Factors

This compound's interaction with DNA and DNA-associated proteins leads to significant modulation of gene regulation. It does not merely act as a passive roadblock but actively alters the function of key transcriptional regulators.

Interaction with TATA-Binding Protein (TBP) and Transcriptional Complex Modulation

One of the most well-documented mechanisms of this compound is its unique interaction with the TATA-binding protein (TBP), a general transcription factor essential for the initiation of transcription in eukaryotes. asm.orgmdpi.com this compound functions as a DNA alkylating agent, forming a covalent bond with the N7 atom of guanine residues, preferentially at 5'-CGT and 5'-CGG sequences in the major groove of DNA. aacrjournals.orgasm.org

A key aspect of its action involves a "suicide" mechanism, where the binding of TBP to its TATA box consensus sequence induces a structural distortion in the DNA. acs.orgresearchgate.net This protein-induced DNA bending and unwinding creates a high-affinity binding site for this compound immediately downstream of the TATA box. asm.orgelifesciences.org The subsequent intercalation and alkylation of DNA by this compound at this site serves to "trap" the TBP on the promoter. asm.orgelifesciences.org This results in the formation of a highly stable ternary TBP-DNA-pluramycin complex. asm.orgelifesciences.org The stabilization of this complex prevents the normal progression of transcription, effectively locking the transcriptional machinery in place and leading to potent inhibition of gene expression. asm.orgelifesciences.org This trapping mechanism is a distinctive feature of this compound, contrasting with its derivative hedamycin, which inhibits the binding of TBP to DNA altogether. asm.orgmdpi.com

| Feature | Description of Interaction | Outcome |

| Target Site | Guanine (N7) downstream of the TATA box. asm.orgelifesciences.org | Covalent DNA alkylation. aacrjournals.orgasm.org |

| Prerequisite | Binding of TATA-Binding Protein (TBP) to DNA. asm.orgelifesciences.org | TBP-induced DNA distortion creates a high-affinity site for this compound. asm.orgelifesciences.org |

| Complex Formed | Ternary TBP-DNA-Pluramycin complex. asm.org | Stabilization of the TBP-DNA interaction. asm.orgelifesciences.org |

| Mechanism | Trapping of TBP on the gene promoter. asm.org | Inhibition of transcription elongation. nih.gov |

Effects on Global Gene Expression Profiles

While the specific molecular interactions of this compound with components of the transcription machinery are well-defined, comprehensive studies detailing its effects on global gene expression profiles through methods like microarray or RNA-seq are not widely documented in public literature. However, based on its mechanism, a widespread impact on the transcriptome can be inferred.

Cellular Responses to this compound Exposure

The profound disruption of fundamental processes like transcription and DNA integrity by this compound triggers potent cellular stress responses, culminating in programmed cell death, particularly in rapidly dividing cancer cells.

Apoptosis Induction Pathways (e.g., in cancer cells)

This compound is known to induce apoptosis, or programmed cell death, in cancer cells, which is a key component of its antitumor activity. primescholars.comgoogle.comelifesciences.org The pluramycin family of antibiotics, including the related compound hedamycin, triggers these cell death pathways as a response to the extensive DNA damage they cause. aacrjournals.org

Studies on hedamycin reveal that its DNA alkylating activity activates a cascade of DNA damage response pathways. aacrjournals.org Key checkpoint proteins such as p53, CHK1, and CHK2 are phosphorylated and activated upon treatment. aacrjournals.org The activation of these checkpoint kinases leads to cell cycle arrest, with cells accumulating in the S-phase or G1-phase depending on the drug concentration. aacrjournals.org The induction of apoptosis, indicated by markers like PARP cleavage, is most prominent in cells arrested in the S-phase. aacrjournals.org The activation of the tumor suppressor p53 is a critical component of this response, as p53 controls the expression of genes involved in both cell cycle arrest and apoptosis. mdpi.com Therefore, the apoptotic response to this compound is a direct consequence of the cell's inability to repair the extensive DNA lesions and overcome the transcriptional blockade imposed by the drug.

| Compound | Cellular Response | Key Proteins Involved |

| Hedamycin | Cell Cycle Arrest (G1 and S phase) | p53, CHK1, CHK2 |

| Hedamycin | Apoptosis Induction | Caspases (inferred), PARP |

| This compound | Apoptosis Induction | (Inferred to be similar to Hedamycin) |

Activation of Cell Cycle Checkpoints

Pluramycin-class compounds, such as hedamycin, are known to activate cell cycle checkpoints as a direct consequence of the DNA damage they induce. ayubmed.edu.pk The cellular response, including the specific phase of cell cycle arrest, is notably dependent on the concentration of the compound and the duration of exposure. nih.govaacrjournals.org When cells encounter DNA damage, a complex network of signal transduction pathways is triggered, leading to the activation of checkpoints that halt cell cycle progression to allow for DNA repair. ayubmed.edu.pk

Research on hedamycin, a representative pluramycin, has shown that it can induce cell cycle arrest in the G1, S, and G2 phases. nih.govaacrjournals.org At concentrations below its growth IC50, hedamycin causes a temporary accumulation of cells in the G2 phase. aacrjournals.orgdntb.gov.ua As the concentration increases, a significant arrest in the S-phase is observed. nih.govaacrjournals.orgdntb.gov.ua At even higher concentrations, a complete cell cycle arrest in the G1 phase occurs. nih.govaacrjournals.orgdntb.gov.ua This concentration-dependent effect highlights a complex cellular response to the DNA alkylation caused by these compounds. nih.gov

The activation of key DNA damage checkpoint proteins, including p53, checkpoint kinase 1 (Chk1), and checkpoint kinase 2 (Chk2), is a critical component of the mechanism of action. aacrjournals.orgdntb.gov.ua These proteins are differentially activated depending on the concentration and duration of hedamycin treatment. nih.govaacrjournals.org

At low concentrations that induce a transient G2 block, only Chk1 phosphorylation is detected. aacrjournals.org At moderate concentrations that lead to a strong S-phase arrest, both Chk1 and Chk2 are phosphorylated. aacrjournals.org This is consistent with the role of Chk1 in responding to stalled replication forks. aacrjournals.org The general stress response protein p53 is also activated at concentrations that cause significant S-phase arrest and G1 block. aacrjournals.org However, at high concentrations that result in G1 arrest, the phosphorylation of both Chk1 and Chk2 is reduced. aacrjournals.org

The activation of these checkpoint proteins is rapid. aacrjournals.org Following treatment with hedamycin, the phosphorylation of p53 (at Serine 15), Chk1, and Chk2 can be observed within 30 minutes. aacrjournals.org This swift response underscores the cell's immediate recognition of the DNA damage inflicted by the pluramycin compound. aacrjournals.org The activation of Chk1 leads to the degradation of the Cdc25A phosphatase, a key regulator of the G1-S transition, thereby contributing to the observed cell cycle arrest. aacrjournals.org

Interestingly, the activation of these checkpoints by hedamycin shows some atypical characteristics. For instance, unlike the response to many other DNA damaging agents, cell cycle arrest induced by hedamycin does not appear to be dependent on Ataxia-Telangiectasia and Rad3-related (ATR) kinase expression. nih.govdntb.gov.uaresearchgate.net In fact, in ATR-compromised cells, the formation of γH2AX, a marker for DNA double-strand breaks, is increased following hedamycin treatment. researchgate.net

Table 1: Concentration-Dependent Effects of Hedamycin on Cell Cycle Progression and Checkpoint Protein Activation in HCT116 Cells

| Hedamycin Concentration | Primary Cell Cycle Phase of Arrest | Phosphorylation Status of Checkpoint Proteins |

| Low (e.g., 0.1 nM) | G2 (transient) | pChk1 detected |

| Moderate (e.g., 0.5-2.5 nM) | S-phase / G1-S boundary | pChk1, pChk2, and p-p53 detected |

| High (e.g., 5 nM) | G1 | Reduced pChk1 and pChk2 |

This table summarizes findings from studies on HCT116 cells treated with hedamycin for 4 hours, followed by a 24-hour incubation. aacrjournals.org

Preclinical Biological Activities and Mechanistic Studies

In Vitro Studies on Cellular Systems

Pluramycin A and its closely related family members have demonstrated significant cytotoxic effects against a range of cancer cell lines in laboratory settings. The pluramycin-class compound hedamycin (B78663), for instance, exhibits potent growth inhibition, with a 50% inhibitory concentration (IC50) at the subnanomolar level against HCT116 human colon carcinoma cells. aacrjournals.org While specific IC50 values for this compound are not always detailed in the literature, the pluramycin family, in general, has shown activity against various tumor models, including Ehrlich ascites carcinoma, leukemia L1210, sarcoma-180, NF-sarcoma, and Yoshida sarcoma. nih.gov

Studies on other pluramycins, such as kidamycin (B1673636), further illustrate the potent cytotoxicity of this chemical class, with reported IC50 values of 5.78 µM and 6.25 µM against human breast cancer (MCF-7) and human cervical cancer (HeLa) cell lines, respectively. nih.gov Another pluramycin derivative, photokidamycin, showed even greater potency against MCF7 and MDA-MB-231 breast cancer cells, with IC50 values of 3.51 µM and 0.66 µM. researchgate.net

Cytotoxicity of Pluramycin Family Compounds Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Hedamycin | HCT116 | Human Colon Carcinoma | 0.1 nM | aacrjournals.org |

| Kidamycin | MCF-7 | Human Breast Cancer | 5.78 µM | nih.gov |

| Kidamycin | HeLa | Human Cervical Cancer | 6.25 µM | nih.gov |

| Photokidamycin | MCF7 | Human Breast Cancer | 3.51 µM | researchgate.net |

| Photokidamycin | MDA-MB-231 | Human Breast Cancer | 0.66 µM | researchgate.net |

The anticancer mechanism of this compound is primarily attributed to its ability to inhibit nucleic acid biosynthesis through direct interaction with DNA. wikipedia.orgoup.com The process involves a two-step mechanism: intercalation and alkylation.

First, the planar tetracyclic chromophore of the this compound molecule inserts itself, or intercalates, between the base pairs of the DNA double helix. nih.gov This intercalation is guided and stabilized by its two deoxyaminosugar moieties, which are positioned in both the major and minor grooves of the DNA helix. nih.govwikipedia.org These sugar residues, D-angolosamine and N,N-dimethyl-L-vancosamine, play a critical role in the sequence-specific recognition of the DNA binding site. wikipedia.org

Following intercalation, a covalent bond is formed between the drug and the DNA. Specifically, the side-chain epoxide on this compound acts as an electrophile, alkylating the N7 position of a guanine (B1146940) residue located in the major groove. nih.govresearchgate.net This covalent modification creates a lesion in the DNA, which can lead to single-strand cleavage. nih.gov The generation of free radicals has also been suggested as a contributing factor to its cytotoxic effects. ontosight.ai

Interestingly, the interaction of this compound with DNA is modulated by cellular enzymes. In contrast to other DNA alkylators, the presence of topoisomerase II has been found to inhibit the DNA alkylation by pluramycin. pnas.org It is hypothesized that the binding of topoisomerase II to DNA creates a geometry at the binding site that is unfavorable for pluramycin, possibly due to steric hindrance from its bulky carbohydrate groups. pnas.org Furthermore, pluramycin has been identified as one of the first DNA alkylating agents shown to interfere with the binding of transcription factors to DNA, specifically by trapping the TATA-binding protein (TBP).

This compound's antibacterial activity, particularly against Gram-positive bacteria, also stems from its ability to inhibit nucleic acid synthesis. nih.govoup.com Studies using Escherichia coli B have shown that this compound profoundly inhibits DNA synthesis and significantly inhibits RNA synthesis. oup.com The synthesis of all major species of RNA—including sRNA, 16S RNA, 23S RNA, and mRNA—is suppressed at similar levels. oup.com The observed inhibition of protein synthesis is considered a secondary effect, resulting from the insufficient supply of messenger RNA (mRNA) templates for translation. oup.com

In Vivo Studies in Preclinical Models

The anticancer activity of the pluramycin class of compounds has been observed in various preclinical animal models. Members of this family have shown efficacy in mice bearing tumors such as P388 mouse leukemia, Ehrlich ascites carcinoma, leukemia L1210, and various sarcomas. nih.govpnas.org The mechanistic basis for this in vivo efficacy is understood to be the same as that observed in vitro: DNA intercalation and alkylation leading to the disruption of tumor cell replication. nih.govpnas.org The covalent DNA adducts formed by pluramycins serve as a persistent signal for cellular damage, which can trigger programmed cell death (apoptosis) within the tumor.

Pharmacodynamic studies, particularly with the close analog hedamycin, provide insight into the cellular consequences of this compound exposure over time and at different concentrations. In HCT116 colon cancer cells, the effects on cell cycle progression are highly concentration-dependent. aacrjournals.org

At low, sub-IC50 concentrations (e.g., 0.1 nM), hedamycin induces a transient accumulation of cells in the G2 phase of the cell cycle. aacrjournals.org As the concentration increases to levels near the IC50 (0.5 to 1 nM), a more persistent S-phase arrest is observed. aacrjournals.org At still higher concentrations (2.5 to 5 nM), the cells undergo a sustained arrest in the G1 phase. aacrjournals.org These findings indicate that the cellular response to the DNA damage inflicted by pluramycin-type compounds is not uniform but rather is dictated by the extent of the initial insult, leading to different cell cycle checkpoints being activated.

Synthetic Chemistry and Analog Development

Total Synthesis Approaches to Pluramycin A and Analogs (e.g., Isokidamycin, Saptomycin B)

The total synthesis of pluramycin-type antibiotics is a significant challenge due to the densely functionalized tetracyclic aglycone and the presence of two C-aryl glycosidic linkages to deoxysugars. Key analogs such as Isokidamycin and Saptomycin B have been successfully synthesized, showcasing innovative strategies for assembling the core structure and installing the sugar moieties. nih.govchem-station.comnih.gov

A cornerstone in the synthesis of the pluramycin core is the Diels-Alder reaction, which efficiently constructs the anthracene (B1667546) framework. nih.gov A notable strategy involves an intramolecular Diels-Alder reaction between a furan (B31954) and a naphthyne. nih.govresearchgate.netnih.govthieme-connect.com In the first total synthesis of Isokidamycin, Martin and coworkers utilized a disposable silicon tether to link the glycosyl furan and the naphthyne precursor. chem-station.comnih.govnih.gov This approach renders the cycloaddition intramolecular, thereby controlling the regiochemistry of the annulation to form the anthracene core with a pendant C-glycoside already in place. nih.govchem-station.comnih.gov The strategy couples the formation of a C-aryl glycoside with the annulation of a new aromatic ring, leading to a rapid assembly of a complex intermediate. nih.gov Other approaches have also employed Diels-Alder reactions to construct the tetracyclic core of pluramycinones, for instance, by reacting a substituted diene with juglone (B1673114) to form the B-ring of the molecule. anr.fr

The formation of the C-C bond between the anomeric carbon of the sugar and the aromatic ring is one of the most challenging aspects of pluramycin synthesis. Several strategies have been developed to forge this linkage. mdpi.com

Electrophilic Aromatic Substitution: This classical approach has been successfully applied to the synthesis of various C-aryl glycosides, including those in the pluramycin family. researchgate.netmdpi.com It typically involves the reaction of a glycosyl donor, such as a glycosyl acetate (B1210297) or fluoride, with an electron-rich aromatic nucleus under the influence of a Lewis acid. researchgate.net

O→C-Glycoside Rearrangement: This powerful method involves the initial formation of an O-glycoside, which then rearranges to the more thermodynamically stable C-glycoside under Lewis acidic conditions. nih.govnih.govclockss.org This strategy has been pivotal in the synthesis of pluramycin analogs. mdpi.comthieme-connect.comresearchgate.net

Transition Metal-Catalyzed Cross-Coupling: Modern methods utilizing transition metal catalysis, such as Sonogashira coupling, have also been employed to create the C-aryl glycoside bond, offering an alternative to traditional approaches. researchgate.net

The O→C-glycoside rearrangement has proven to be a particularly effective method for introducing the sugar units onto the pluramycin scaffold. clockss.org The process is typically mediated by a Lewis acid and proceeds in three steps:

Activation of a glycosyl donor by a Lewis acid at low temperature to form an oxonium species. clockss.org

Interception of the oxonium ion by a phenol (B47542) to form an O-glycoside. clockss.org

Upon warming, the O-glycoside is activated again by the Lewis acid, generating an oxonium-phenolate ion pair that collapses to form the C-C bond irreversibly. clockss.org

In the total synthesis of Isokidamycin, an O→C-glycoside rearrangement was used to install the vancosamine (B1196374) moiety. nih.govnih.govresearchgate.net However, this reaction yielded the undesired β-anomer (Isokidamycin) instead of the α-anomer found in the natural product Kidamycin (B1673636). chem-station.comnih.gov The choice of Lewis acid, such as Scandium triflate (Sc(OTf)₃) or BF₃·OEt₂, and reaction conditions can significantly influence the stereochemical outcome of the rearrangement. clockss.orgchem-station.com For instance, BF₃·OEt₂ was found to favor the formation of the α-anomer in certain model systems, while other Lewis acids predominantly gave the β-anomer. clockss.org

A highly convergent strategy for pluramycin synthesis involves the use of pre-functionalized tricyclic anthrones as platforms for the sequential, regioselective installation of the two different amino sugars. chem-station.comnih.govchem-station.com Suzuki and coworkers developed two effective tricyclic platforms that allow for the flexible installation of L-vancosamine and D-angolosamine. chem-station.comnih.gov This approach provides two complementary protocols that differ in the order of sugar installation. chem-station.comnih.gov The C-glycosylations are promoted by a Lewis acid, with Sc(OTf)₃ being particularly effective. chem-station.comnih.gov This methodology was successfully applied in the concise total synthesis of Saptomycin B, where the target was assembled from four building blocks: a tricyclic platform, two sugars, and an alkynal. chem-station.comnih.gov

| Synthetic Target | Key Strategy for Core Construction | Key Strategy for Glycosylation | Reference |

|---|---|---|---|

| Isokidamycin | Intramolecular Diels-Alder of a silicon-tethered naphthyne and glycosyl furan | O→C-glycoside rearrangement for the second sugar (vancosamine) | nih.govnih.gov |

| Saptomycin B | Aldol reaction and pyranone formation from a pre-glycosylated tricyclic platform | Regioselective installation of sugars onto a designed anthrone (B1665570) platform using Sc(OTf)₃ | chem-station.comnih.gov |

Structure-Activity Relationship (SAR) Studies of Synthetic Derivatives

The synthesis of pluramycin analogs has been instrumental in understanding the structural features required for their biological activity. SAR studies have primarily focused on the roles of the tetracyclic core, the side chain at C2, and, most significantly, the two deoxysugar moieties.

The two amino sugars, typically D-angolosamine and N,N-dimethyl-L-vancosamine, are not merely passive appendages but play a crucial role in the mechanism of action of pluramycins. chem-station.comwikipedia.org They are key for the sequence-specific recognition and intercalation of the drug into the DNA helix. chem-station.comnih.govwikipedia.org

Research has shown that:

DNA Intercalation: The sugar residues are positioned in both the major and minor grooves of the DNA helix, stabilizing the drug-DNA complex. nih.gov The protonated dimethylamino groups on the sugars form hydrogen bonds with the DNA, further anchoring the molecule. nih.gov

Biological Activity: Modification or removal of the sugar moieties often leads to a significant decrease in biological activity. nih.gov The sugars are considered an important factor in determining the pharmacological activities of pluramycin derivatives. nih.gov

Stereochemistry: The anomeric stereochemistry of the sugar is critical. For instance, Kidamycin, which has an α-L-vancosamine sugar, is more biologically active than its synthetic epimer Isokidamycin, which possesses the β-L-vancosamine anomer. clockss.orgjst.go.jp This suggests that the specific orientation of the sugar in the DNA grooves is vital for optimal activity.

Impact of Side Chain Substituents on Activity

The biological activity of this compound and its analogs is profoundly influenced by the nature of the side chain at the C2 position of the anthrapyranone core. This aliphatic chain, often featuring one or more epoxide functionalities, is critical for the covalent modification of DNA, which is the primary mechanism of action for this class of compounds.

The epoxide moiety is a key pharmacophore. In this compound, the side-chain epoxide engages in a sequence-selective alkylation of the N7 position of guanine (B1146940) residues within the major groove of DNA. nih.gov This covalent bond formation leads to a lesion in the DNA, which can subsequently induce strand cleavage. nih.gov The presence and reactivity of this epoxide are therefore directly correlated with the cytotoxic potency of the molecule. Analogs lacking the epoxide or those where the epoxide is replaced by a less reactive functional group generally exhibit significantly reduced biological activity.

The diversity within the pluramycin family often stems from differences in the side chain, including the number of carbon atoms and the presence or absence of oxirane rings. wikipedia.org This structural variability leads to a spectrum of biological activities, where some analogs may exhibit enhanced potency or altered selectivity profiles. The development of synthetic analogs has focused on modifying this side chain to optimize the balance between DNA reactivity and cellular uptake, with the aim of improving the therapeutic index. Early installation of the epoxide during synthesis has been a strategy to allow for the creation of various epoxide-bearing intermediates for structure-activity relationship (SAR) studies. google.com

The following table summarizes the impact of key side chain features on the activity of this compound and related analogs.

| Compound/Analog | Key Side Chain Feature | Impact on DNA Alkylation Activity | Reference(s) |

| This compound | Single epoxide on a C4 chain | High | nih.gov |

| Hedamycin (B78663) | Bis-epoxide on a C4 chain | High; terminal epoxide is the alkylating agent | researchgate.net |

| Kidamycin | Lacks epoxide; has a ketone | No covalent alkylation | |

| Altromycin B | Epoxide present | DNA alkylator | google.com |

| Pluraflavin A | Epoxide present | High potency | google.com |

| Shellmycins | Varied side chain stereochemistry | Activity is dependent on stereochemistry | frontiersin.org |

This table is generated based on available data and is for illustrative purposes.

Chemoenzymatic Synthesis Approaches

The complex, stereochemically rich structure of this compound presents a formidable challenge for total chemical synthesis. frontiersin.org Chemoenzymatic approaches, which integrate the precision of enzymatic catalysis with the flexibility of chemical synthesis, offer a promising alternative for the efficient construction of this compound and its analogs. These strategies leverage enzymes to perform specific, often difficult, chemical transformations with high regio- and stereoselectivity. frontiersin.org

A key area for the application of chemoenzymatic methods in pluramycin synthesis is the construction of the polyketide core and the installation of the characteristic side chain. The biosynthesis of related polyketides, such as hedamycin, involves a complex interplay of type I and type II polyketide synthase (PKS) systems. researchgate.netsci-hub.st An iterative type I PKS is believed to generate a novel starter unit that primes a type II PKS for the assembly of the aromatic core. researchgate.net Harnessing these PKS enzymes in vitro or in engineered microbial hosts could provide efficient access to the pluramycin aglycone. For instance, the biosynthesis of the C4 alkyl side chain of neocarazostatin, another natural product, has been successfully reconstituted in vitro using a dedicated set of enzymes, including a β-ketoacyl-acyl carrier protein synthase III (KAS III) homolog. researchgate.net A similar strategy could be envisioned for the enzymatic synthesis of the this compound side chain.

Another critical step that can be addressed by chemoenzymatic methods is the glycosylation of the pluramycin core. The two deoxysugar moieties, D-angolosamine and N,N-dimethyl-L-vancosamine, are crucial for DNA recognition. wikipedia.orgchem-station.com The biosynthesis of kidamycin has revealed the involvement of specific C-glycosyltransferases (C-GTs), Kid7 and Kid21, which sequentially attach the two sugar units to the aglycone. frontiersin.orgnih.gov These enzymes, or other promiscuous glycosyltransferases, could be employed to glycosylate chemically synthesized aglycones or to generate novel glycosylated analogs by feeding modified substrates to engineered bacterial strains. nih.govresearchgate.net This approach, often termed glycorandomization, has been explored for other complex natural products and holds significant potential for diversifying the pluramycin family. google.com

Furthermore, chemoenzymatic strategies can be employed for late-stage modifications of the pluramycin scaffold. For example, specific hydroxylases or epoxidases could be used to introduce or modify the reactive epoxide on the side chain, a transformation that can be challenging to achieve with high selectivity using purely chemical methods. The use of enzymes in aqueous media also aligns with the principles of green chemistry, offering a more environmentally benign approach to the synthesis of these complex molecules. researchgate.net The generation of aglycone and mono-glycosylated intermediates through genetic engineering of producing strains provides valuable substrates for further chemical or enzymatic derivatization. nih.gov

Mechanisms of Resistance

Intrinsic Resistance Mechanisms in Producing Organisms

The organisms that synthesize potent toxins like Pluramycin A must possess self-preservation mechanisms to avoid suicide. These intrinsic resistance strategies are often encoded within the biosynthetic gene cluster of the antibiotic itself. nih.govmdpi.com For this compound, produced by Streptomyces pluricolorescens, these mechanisms are crucial for its survival and continued production of the antibiotic. smolecule.com The primary intrinsic resistance mechanisms identified involve DNA repair enzymes and efflux pump systems.

DNA Repair Enzymes (e.g., DNA Glycosylase AlkZ)

This compound and its analogs, such as hedamycin (B78663), are DNA alkylating agents. nih.govmdpi.com They form covalent adducts with DNA, leading to strand breaks and inhibition of replication and transcription, ultimately causing cell death. asm.orgontosight.ai To counteract this, producing organisms have evolved specialized DNA repair enzymes.

A key enzyme implicated in the self-resistance of producers of pluramycin-like compounds is a DNA glycosylase known as AlkZ. asm.org While originally identified in the producer of azinomycin B, homologs of AlkZ are found in the biosynthetic gene clusters of other DNA alkylating agents, including hedamycin. asm.org These enzymes function by specifically recognizing and excising the DNA base that has been alkylated by the antibiotic. This action initiates the base excision repair (BER) pathway, which then restores the integrity of the DNA.

Research has shown that an AlkZ-like protein, HedH4, from the hedamycin biosynthetic gene cluster, provides resistance by specifically excising hedamycin-DNA adducts. asm.org This targeted repair mechanism is highly efficient and crucial for the survival of the producing organism in the presence of its own genotoxic product.

Table 1: Key DNA Repair Enzymes in Intrinsic Resistance

| Enzyme Family | Specific Enzyme Example | Function | Mechanism of Action |

| DNA Glycosylase | AlkZ / HedH4 | Recognizes and removes antibiotic-DNA adducts | Initiates Base Excision Repair (BER) by cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar. |

Efflux Pump Systems

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell. nih.gov This mechanism prevents the intracellular accumulation of the toxic compound to lethal concentrations. In antibiotic-producing organisms like Streptomyces, efflux pumps are a common self-resistance strategy. researchgate.net

While specific efflux pumps dedicated to this compound have not been extensively characterized, it is a well-established mechanism for many other antibiotics produced by Streptomyces. These pumps are often encoded by genes located within the antibiotic's biosynthetic gene cluster, ensuring that the resistance mechanism is co-regulated with antibiotic production. The presence of such systems is a recognized strategy for self-preservation in actinomycetes. psu.edu

Acquired Resistance Mechanisms in Target Cells

Target cells, such as bacteria or cancer cells, can develop resistance to this compound through the acquisition of new genetic traits or the alteration of existing cellular pathways. These acquired resistance mechanisms enable the cells to survive and proliferate in the presence of the drug.

Enzymatic Inactivation Mechanisms

Enzymatic inactivation is a common mechanism of antibiotic resistance where the drug molecule is chemically modified and rendered harmless. tamucc.edu This can occur through hydrolysis, group transfer, or redox reactions. tamucc.edu

Currently, there is limited direct scientific evidence detailing specific enzymes in target cells that inactivate this compound. However, given the complex structure of this compound, including its epoxide and glycosidic moieties, it is conceivable that resistance could arise through enzymatic modification. mdpi.com For instance, enzymes capable of opening the epoxide ring or cleaving the glycosidic bonds would likely inactivate the molecule. While this remains a theoretical possibility for this compound in target cells, the principle of enzymatic degradation is a well-documented resistance strategy against other classes of antibiotics. tamucc.edunih.gov

Advanced Research Methodologies Applied to Pluramycin a

Spectroscopic Techniques for Structural Analysis (e.g., Advanced NMR, X-ray Crystallography)

The definitive structural elucidation of pluramycin-class antibiotics relies heavily on a combination of advanced spectroscopic and crystallographic methods. While the initial discovery of Pluramycin A occurred in 1956, its complex stereochemistry was fully established much later, benefiting from technological advancements and studies on related compounds. clockss.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for determining the constitution and relative stereochemistry of these complex molecules in solution. For this compound and its analogs, a suite of experiments is employed:

1D NMR (¹H and ¹³C): Provides the fundamental framework, revealing the number and types of protons and carbons.

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular structure. nih.gov For instance, HMBC experiments were critical in establishing the connectivity between the aglycone core and the deoxysugar moieties. nih.gov In studies of related pluramycins like hedamycin (B78663) and kidamycin (B1673636), 2D NMR has been used to map the interactions between the antibiotic and DNA duplexes, identifying intermolecular Nuclear Overhauser Effects (NOEs) that define the binding orientation. acs.orgnih.gov

Exchange Spectroscopy (EXSY): This technique can be used to study dynamic processes, such as conformational changes in the molecule. chem-station.com

X-ray Crystallography: This technique provides unambiguous proof of the absolute stereochemistry of a molecule by determining the three-dimensional arrangement of atoms in a crystal. The structure of this compound and its family members was significantly clarified through the X-ray diffraction analysis of derivatives. clockss.org For example, the analysis of a bromobenzoate derivative of the related antibiotic kidamycin was a key step that helped assign the absolute stereochemistry of its constituent sugars, which paved the way for confirming the structures of other pluramycins. clockss.org Similarly, X-ray analysis of the parent compound hedamycin clarified its entire stereochemistry, including the bis-oxiranyl side chain. clockss.org Although obtaining suitable crystals of the parent this compound can be challenging, crystallographic data from closely related analogs are foundational to understanding its structure. researchgate.net

| Technique | Application in this compound Research | Key Findings |

| 1D & 2D NMR | Elucidation of the complex pyranoanthraquinone core and the structure of the C-glycosidically linked deoxyamino sugars. clockss.orgresearchgate.net | Confirmed the connectivity of the aglycone and sugar moieties; identified the specific sugars as D-angolosamine and N,N-dimethyl-L-vancosamine. clockss.orgchem-station.com |

| NMR on Drug-DNA Adducts | Determining the structure of pluramycin-DNA complexes. acs.orgresearchgate.net | Revealed that the planar chromophore intercalates into the DNA helix, while the amino sugars occupy the grooves, facilitating sequence-specific recognition. acs.orgresearchgate.net |

| X-ray Crystallography | Determining the absolute stereochemistry of pluramycin-class antibiotics. clockss.orgresearchgate.net | Unambiguously established the 3D structure and absolute configuration of atoms, particularly at the chiral centers of the sugar rings and side chain. clockss.org |

Computational Modeling of Pluramycin-DNA Interactions

Computational chemistry provides powerful tools to simulate and analyze the interaction between this compound and its biological target, DNA, at an atomic level. These models complement experimental data from NMR and X-ray crystallography, offering dynamic insights into the binding process.

Molecular Mechanics and Molecular Dynamics (MD) Simulations: These methods are used to model the physical movements of atoms and molecules. In the context of this compound, MD simulations, often restrained by experimental data from NMR, are used to build and refine models of the drug-DNA complex. acs.orgnih.gov These simulations show how the pluramycin chromophore intercalates between DNA base pairs and how the flexible sugar moieties settle into the minor and major grooves of the DNA helix. researchgate.netnih.gov This modeling explains how the sugars contribute to the stabilization of the complex and the sequence selectivity of the interaction. nih.govacs.org

Quantum Chemistry Methods (DFT): Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and energetics of the system. For pluramycins, DFT-HF hybrid methods have been used to calculate the total energy change upon the intercalation of a model aglycon into different DNA sequences. acs.org These calculations revealed that intercalation is energetically most favorable at a 5'-GG-3' step, providing a theoretical basis for the observed sequence selectivity of DNA alkylation by related compounds. acs.org The calculations highlight that stacking interactions with guanine (B1146940) bases on both sides of the intercalation site are key to stabilizing the complex. acs.org

| Modeling Technique | Research Focus | Key Insights |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the Pluramycin-DNA complex. acs.orgnih.gov | Visualized the intercalation of the aglycone and the positioning of the amino sugars in the DNA grooves, explaining their role in stabilizing the adduct. researchgate.netnih.gov |

| Density Functional Theory (DFT) | Calculating the energetics of intercalation at different DNA sequences. acs.org | Demonstrated that intercalation is energetically most favorable at 5'-GG-3' sequences, explaining the basis for sequence-selective alkylation. acs.org |

| NMR-driven Modeling | Combining experimental NMR data with computational methods to build accurate structural models. researchgate.net | Generated high-resolution models of pluramycin-DNA adducts, showing the precise orientation of the drug relative to the DNA helix and the site of covalent alkylation. researchgate.net |

Genomic and Proteomic Profiling in Response to this compound

Genomic and proteomic approaches are critical for understanding both the biosynthesis of this compound and the cellular responses it elicits.

Genomic Profiling: The sequencing of the genome of the producing organism, Streptomyces pluricolorescens, allows for the identification of the this compound biosynthetic gene cluster (BGC). mdpi.com This is achieved through genome mining, where computational tools like antiSMASH (Antibiotics and Secondary Metabolite Analysis Shell) predict the locations of BGCs based on the presence of key enzyme-coding genes, such as polyketide synthases (PKS) and glycosyltransferases. mdpi.comfrontiersin.org The BGC for pluramycins contains not only the genes for assembling the molecule but also self-resistance genes. biorxiv.org These resistance genes encode proteins, such as efflux pumps or DNA repair enzymes, that protect the producing organism from its own toxic product. For example, the BGC of the related genotoxin azinomycin B encodes a DNA glycosylase (AlkZ) that specifically unhooks the antibiotic from DNA, providing a clear example of a genetically encoded resistance mechanism that can be identified through genomic analysis. biorxiv.org Studying these innate resistance mechanisms provides a blueprint for understanding how other organisms might respond to or develop resistance to this compound.

Proteomic Profiling: Proteomics involves the large-scale study of proteins. In the context of this compound, proteomic analyses can reveal how the compound affects cellular processes. By comparing the proteome of cells before and after exposure to this compound, researchers can identify proteins that are up- or down-regulated. This can include the increased expression of DNA repair enzymes, stress response proteins, and proteins involved in apoptosis, confirming the compound's mode of action as a DNA-damaging agent. nih.gov Furthermore, proteomic techniques are used to identify post-translational modifications, such as the attachment of the 4'-phosphopantetheine (B1211885) group to carrier protein domains within the polyketide synthase machinery, which is essential for biosynthesis. acs.org Transcriptomic and proteomic studies of the producing Streptomyces strain can also uncover complex regulatory networks that control the production of this compound, providing targets for metabolic engineering to improve yields. nih.gov

Gene Editing and Mutagenesis for Biosynthetic Pathway Investigation

To confirm the function of genes within the this compound biosynthetic gene cluster, researchers use targeted gene editing and mutagenesis techniques. These methods allow for the precise inactivation or modification of specific genes, with the resulting changes in metabolite production providing direct evidence of the gene's role.

Gene Inactivation/Disruption: This is the most common approach, where a specific gene suspected of being involved in the pathway is knocked out. For the closely related antibiotic kidamycin, produced by Streptomyces sp. W2061, researchers have systematically inactivated several genes within its BGC. frontiersin.orgfrontiersin.org

Inactivation of Glycosyltransferase Genes: The kidamycin BGC contains two C-glycosyltransferase genes, kid7 and kid21. Disrupting kid7 abolished the production of kidamycin and led to the accumulation of the bare aglycone. Disrupting kid21 resulted in the production of a mono-glycosylated intermediate, where only the first sugar (N,N-dimethylvancosamine) was attached. frontiersin.org These experiments definitively proved that Kid7 attaches the first sugar and Kid21 attaches the second in a sequential manner. frontiersin.org

Inactivation of Polyketide Synthase (PKS) Genes: The pluramycin aglycone is assembled by a complex of PKS enzymes. Gene disruption has been used to confirm the essential roles of both type I and type II PKS genes in the biosynthesis of the related compound hedamycin. researchgate.net Inactivating the type I PKS gene (kid13) in the kidamycin pathway blocked the formation of the aglycone's side chain. nih.gov

Inactivation of Methyltransferase Genes: The kidamycin BGC contains three methyltransferase genes (kid4, kid9, and kid24). Inactivating these genes confirmed their involvement in the biosynthesis of the amino-deoxyhexose sugars. frontiersin.org

These genetic manipulation studies are crucial for verifying the hypotheses generated from bioinformatic analysis of the genome and provide a powerful platform for synthetic biology, enabling the production of novel pluramycin derivatives by altering the biosynthetic pathway. frontiersin.org

| Gene Target (Kidamycin BGC) | Genetic Method | Result of Inactivation | Inferred Function of Gene Product |

| kid19 (Type II PKS) | Gene Disruption | Abolished production of the angucycline core. nih.gov | Responsible for the biosynthesis of the angucycline core structure. nih.gov |

| kid7 (Glycosyltransferase) | Gene Inactivation | Accumulation of kidamycinone (aglycone). frontiersin.org | Attaches the first sugar, N,N-dimethylvancosamine, to the C10 position of the aglycone. frontiersin.org |

| kid21 (Glycosyltransferase) | Gene Inactivation | Production of a mono-C-glycosylated intermediate. frontiersin.org | Attaches the second sugar, anglosamine, to the C8 position of the mono-glycosylated intermediate. frontiersin.org |

| kid13 (Type I PKS) | Gene Inactivation | Production of rubiflavinone C-1 (an analog with a different side chain). nih.gov | Involved in synthesizing the specific 2-methylbut-2-ene side chain of kidamycin. frontiersin.org |

| kid4, kid9, kid24 (Methyltransferases) | Gene Inactivation | Altered sugar structures. | Involved in the methylation steps during the biosynthesis of the N,N-dimethylvancosamine and anglosamine sugars. frontiersin.org |

Future Perspectives and Research Directions

Development of Novel Pluramycin Analogs with Enhanced Mechanistic Specificity

The development of novel analogs of Pluramycin A is a promising strategy to enhance its therapeutic index. The total synthesis of isokidamycin, a stereoisomer of the pluramycin antibiotic kidamycin (B1673636), has demonstrated the feasibility of creating structurally diverse analogs. nih.gov By modifying the functional groups on the anthraquinone (B42736) core or the deoxysugar moieties, it is possible to fine-tune the DNA binding affinity and sequence specificity of these compounds. The goal is to design analogs with increased selectivity for cancer cells and reduced toxicity towards healthy tissues. Computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these next-generation pluramycins. A key focus will be on optimizing the interactions within the DNA minor groove and the intercalation between base pairs to achieve more precise targeting of specific DNA sequences or structures, such as those found in oncogene promoter regions.

Exploration of Combination Strategies at a Mechanistic Level

The exploration of combination therapies involving this compound holds significant potential for overcoming drug resistance and achieving synergistic anticancer effects. A mechanistic approach to designing these combinations is crucial for predicting and optimizing their efficacy. nih.gov Combining this compound, a potent DNA intercalator, with drugs that target other cellular processes, such as DNA repair, cell cycle progression, or signal transduction pathways, could lead to enhanced tumor cell killing. For instance, pairing this compound with inhibitors of DNA repair enzymes could prevent cancer cells from repairing the DNA damage induced by the antibiotic, thereby increasing its cytotoxic effect. Mechanistic models that quantify the impact of individual drugs on cell growth and death can be used to identify optimal drug combinations and schedules. nih.gov Understanding the molecular basis of synergy or antagonism between this compound and other agents will be critical for the clinical translation of these combination strategies.

Biosynthetic Pathway Engineering for Diversified Natural Products

The elucidation and engineering of the this compound biosynthetic pathway offer a powerful platform for generating novel and diverse natural products. frontiersin.orgdtu.dk Advances in synthetic biology and genetic engineering, including the use of CRISPR-Cas9 systems, enable precise modifications to the biosynthetic gene clusters in the producing organisms, typically Streptomyces species. nih.gov By manipulating the genes responsible for the synthesis of the polyketide core, the tailoring enzymes that modify it, and the glycosyltransferases that attach the sugar moieties, researchers can create a library of new pluramycin-like compounds. nih.gov This approach, often referred to as combinatorial biosynthesis, can lead to the production of analogs with altered biological activities, improved pharmacological properties, or novel mechanisms of action. nih.gov Furthermore, engineering precursor pathways to increase the supply of building blocks for this compound biosynthesis can lead to significantly higher production titers. dtu.dk

Leveraging this compound as a Probe for DNA-Protein Interactions

The ability of this compound to intercalate into DNA with a degree of sequence preference makes it a valuable tool for probing the intricate interactions between proteins and DNA. Its relatively small size allows it to access DNA sites that may be sterically hindered for larger protein probes. A notable example is the use of pluramycin to investigate the structural details of the interaction between the TATA binding protein (TBP) and the TATA box DNA sequence. nih.gov In this study, the binding of TBP to the DNA enhanced the reactivity of pluramycin at a site immediately downstream of the TATA box, providing insights into the asymmetry of this crucial protein-DNA complex involved in the initiation of transcription. nih.gov Future research can expand the use of this compound and its analogs as molecular probes to footprint other transcription factor binding sites, investigate the structure of chromatin, and identify novel protein-DNA interactions that are critical for gene regulation in health and disease.

Investigation of Emerging Biological Activities and Novel Molecular Targets

While the primary mechanism of action of this compound is DNA intercalation, there is potential for the discovery of novel biological activities and molecular targets. Many natural products exhibit a range of biological effects beyond their initially characterized activity. Future research should explore the possibility that this compound or its analogs may interact with other cellular components, such as RNA, proteins, or lipids. High-throughput screening of pluramycin-like compounds against a diverse panel of biological targets could uncover unexpected activities. For instance, some antimicrobial agents have been found to possess anticancer properties by targeting fatty acid synthesis in neoplastic cells. nih.gov Investigating the effects of this compound on various cellular pathways, including those involved in metabolism, cell signaling, and protein homeostasis, may reveal new therapeutic opportunities for this fascinating natural product. The unique tetrahydroanthra-γ-pyrone skeleton found in related compounds from marine Streptomyces species suggests a structural motif with potential for diverse bioactivities waiting to be explored. mdpi.com

Q & A

Q. What are the key structural features of Pluramycin A, and how do they influence its biological activity?

this compound is characterized by a complex 4H-anthra[1,2-b]pyran-4,7,12-trione core with multiple substituents, including a 3’-epi-vancosamine sugar moiety and an epoxy group . Its cytotoxicity is attributed to selective electrophilic attack on guanine N7 in DNA’s major groove, facilitated by the C14/C15 oxacyclic ring . To confirm structural features, researchers should employ high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. Comparative analysis with analogs like Pluraflavin A can highlight structure-activity relationships (SARs) .

Q. What experimental methods are used to assess this compound’s cytotoxicity in vitro?

Standard protocols involve dose-response assays (e.g., IC50 determination) using human cancer cell lines (e.g., HeLa, MCF-7). Researchers should:

- Prepare serial dilutions of this compound (1 nM–10 µM).

- Use MTT or resazurin assays to measure cell viability after 48–72 hours.

- Include positive controls (e.g., cisplatin) and normalize data to untreated cells. Statistical analysis (e.g., nonlinear regression for IC50) must specify p-values and confidence intervals .

Q. How can researchers isolate and purify this compound from natural sources?

this compound is typically isolated from Streptomyces spp. via:

- Fermentation in nutrient-rich media (e.g., ISP-2 broth).

- Ethyl acetate extraction of culture supernatants.

- Chromatographic purification (e.g., silica gel column chromatography, HPLC with C18 columns). Purity should be verified using HPLC (>95%) and spectroscopic data .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to access novel analogs?

Key synthetic challenges include constructing the γ-pyrone and epoxy groups. Methodological approaches include:

- 1,3-Dipolar cycloaddition : Combine nitrile oxides with alkenes to form isoxazoline intermediates, followed by ring expansion .

- Diels-Alder cyclization : Use electron-deficient dienophiles to form the anthraquinone core.

- Epoxidation : Install epoxy groups via Sharpless or Jacobsen–Katsuki asymmetric epoxidation. Computational modeling (e.g., DFT) can predict regioselectivity and stereochemical outcomes .

Q. How should researchers resolve contradictions in reported cytotoxic potencies of Pluramycin analogs?

Discrepancies may arise from variations in:

- Cell line specificity : Test analogs across diverse panels (e.g., NCI-60).

- Assay conditions : Standardize incubation time, serum concentration, and pH.

- Compound stability : Monitor degradation via HPLC during assays. Meta-analyses using standardized datasets (e.g., PubChem BioAssay) can identify trends .

Q. What strategies improve the DNA-binding specificity of this compound derivatives?

To enhance selectivity:

- Modify the aglycone : Introduce electron-withdrawing groups (e.g., -NO2) to increase electrophilicity.

- Sugar moiety engineering : Replace 3’-epi-vancosamine with other deoxy sugars to alter DNA minor-groove interactions.

- Biopolymer conjugation : Link Pluramycin to sequence-specific peptides or PNAs for targeted delivery. Validate binding via electrophoretic mobility shift assays (EMSAs) and surface plasmon resonance (SPR) .

Methodological Best Practices

Q. How should researchers design dose-response experiments to minimize systemic errors?

- Randomization : Assign treatments randomly across cell culture plates.

- Replicates : Use triplicate wells per concentration and repeat experiments ≥3 times.

- Instrument calibration : Validate plate readers with reference standards (e.g., fluorescein for fluorescence assays).

- Error reporting : Calculate standard deviation (SD) or standard error of the mean (SEM) for transparency .

Q. What statistical frameworks are appropriate for analyzing SAR data in Pluramycin studies?

- Multivariate analysis : Principal component analysis (PCA) to correlate structural features with activity.

- Machine learning : Train random forest models on molecular descriptors (e.g., logP, polar surface area).

- Bayesian inference : Estimate probability distributions for IC50 values across analogs. Open-source tools like RDKit or KNIME facilitate these analyses .

Data Reporting and Publication Guidelines

- Structural data : Include NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and HRMS m/z values .

- Biological data : Report IC50 values with 95% confidence intervals and statistical tests used (e.g., ANOVA) .

- Ethical compliance : Disclose conflicts of interest and adhere to journal-specific guidelines (e.g., Medicinal Chemistry Research) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.